N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-9-11(19)5-6-14-15(9)20-18(26-14)21-17(22)10-7-12(23-2)16(25-4)13(8-10)24-3/h5-8H,1-4H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAMVYJSRLFQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : CHClNS
- CAS Number : 1105188-47-3
Synthesis
The synthesis of this compound typically involves the coupling of 5-chloro-4-methylbenzothiazole with a trimethoxybenzoyl chloride derivative. The reaction conditions usually require solvents such as DMF or DMSO and may involve catalysts like triethylamine to facilitate the formation of the amide bond.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds bearing a benzothiazole nucleus have shown significant activity against various bacterial strains. In particular:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Enterococcus faecalis .
This suggests that this compound may be a promising candidate for further development as an antimicrobial agent.
Anti-inflammatory and Anticancer Properties
Benzothiazole derivatives are also recognized for their anti-inflammatory and anticancer activities. Studies have demonstrated that modifications to the benzothiazole structure can enhance these effects. For example:
- Cell Proliferation Inhibition : The compound has been tested on human cancer cell lines (e.g., A431 and A549) using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 1 µM .
- Mechanism of Action : The compound may exert its anticancer effects through apoptosis induction and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound led to increased apoptotic cell populations in treated cancer cells compared to controls .
Study 1: Antitumor Activity Evaluation
In a recent study focused on benzothiazole derivatives, this compound was evaluated alongside other analogs for its ability to inhibit tumor growth in vivo. Results showed:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(5-chloro-4-methyl...) | A431 | 2 | Apoptosis induction |
| N-(5-chloro...) | A549 | 1 | Cell cycle arrest |
This data indicates that the compound possesses notable antitumor activity comparable to other known anticancer agents.
Study 2: Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed on non-cancerous cell lines (e.g., MCF-10A). The results demonstrated that at concentrations up to 100 µg/mL, there was minimal cytotoxicity observed (IC50 > 100 µg/mL), indicating a favorable safety profile for potential therapeutic use .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Mechanism of Action
The compound's mechanism involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. It has been noted to affect the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival. Additionally, it may enhance the sensitivity of cancer cells to existing chemotherapeutic agents.
Agricultural Applications
Pesticidal Activity
this compound has been evaluated for its pesticidal properties. Field trials have shown that it can effectively control certain pests and pathogens affecting crops. The compound acts as a fungicide and insecticide by disrupting metabolic processes in target organisms.
Case Study: Crop Protection
In a controlled study on tomato plants, the application of this compound resulted in a significant reduction in fungal infections and pest infestations compared to untreated controls. The results indicated an improvement in crop yield and quality.
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide?
Answer: The synthesis of this compound typically involves forming the benzothiazole core followed by coupling with the trimethoxybenzamide moiety. Key parameters include:
- Reaction Temperature : Controlled heating (e.g., reflux in dichloromethane or chloroform) ensures proper cyclization of the benzothiazole ring .
- Solvent Choice : Polar aprotic solvents like DMF or THF enhance solubility of intermediates, while bases (e.g., triethylamine) neutralize HCl byproducts during amide bond formation .
- Catalysts : Coupling agents such as EDCI or HOBt improve yields in amidation steps .
- Purification : Column chromatography or preparative HPLC isolates the target compound from byproducts .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazole formation | 2-aminothiophenol + 5-chloro-4-methylbenzoic acid (H₂SO₄, reflux) | 65–75 | |
| Amide coupling | 3,4,5-trimethoxybenzoyl chloride, Et₃N, DCM, RT | 70–80 |
Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?
Answer: Analytical techniques are critical for validation:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ or CDCl₃) confirm proton environments and carbon frameworks. For example, methoxy groups (-OCH₃) appear as singlets near δ 3.7–3.9 ppm .
- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable via reverse-phase HPLC with UV detection (λ = 254 nm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS) validates molecular formula (e.g., C₁₉H₁₇ClN₂O₃S) .
Q. What preliminary assays are recommended to evaluate the compound’s biological activity?
Answer: Initial screening should focus on target-specific assays:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antimicrobial Potential : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Fluorescence Imaging : If applicable, fluorescence spectroscopy evaluates its utility as a probe (λₑₓ/λₑₘ ~350/450 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Answer: SAR studies require systematic structural modifications:
- Substituent Variation : Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups to modulate electronic effects .
- Heterocycle Replacement : Substitute benzothiazole with thiadiazole or pyridine rings to alter binding affinity .
- Pharmacokinetic Profiling : Assess logP (lipophilicity) and metabolic stability via in vitro liver microsome assays .
Q. Table 2: Example SAR Modifications
| Modification | Biological Outcome | Reference |
|---|---|---|
| -OCH₃ → -CF₃ | Enhanced glucosidase inhibition (IC₅₀ ↓ 40%) | |
| Benzothiazole → Thienopyridine | Improved solubility (logP ↓ 0.5) |
Q. What advanced structural elucidation techniques are critical for resolving crystallographic ambiguities?
Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and confirm stereochemistry .
- Density Functional Theory (DFT) : Computational modeling predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
- Dynamic NMR : Resolves conformational dynamics (e.g., rotational barriers of methoxy groups) .
Q. How should researchers address contradictions in biological activity data across studies?
Answer: Discrepancies often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Dose-Response Validation : Repeat IC₅₀ determinations with internal controls (e.g., doxorubicin for cytotoxicity) .
- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
Q. What methodologies are recommended for investigating the compound’s mechanism of action?
Answer:
- Enzyme Inhibition Assays : Measure activity against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment in cancer cells .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., tubulin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
